Fluhexafon

Description

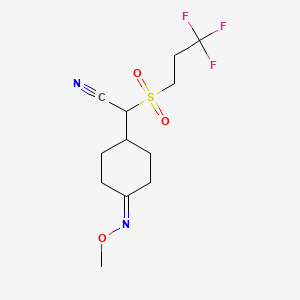

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyiminocyclohexyl)-2-(3,3,3-trifluoropropylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2O3S/c1-20-17-10-4-2-9(3-5-10)11(8-16)21(18,19)7-6-12(13,14)15/h9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLCOYIAJMJYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCC(CC1)C(C#N)S(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337436 | |

| Record name | Fluhexafon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097630-26-6 | |

| Record name | Fluhexafon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097630266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluhexafon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUHEXAFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6YP4KAH4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Derivations of Fluhexafon

Pioneering Synthetic Routes for Fluhexafon

The initial synthetic pathways to this compound are characterized by a sequence of key chemical transformations designed to build the molecule's core structure and introduce its critical functional groups. These routes strategically combine radical additions, oxidative processes, and condensation-reduction reactions.

Radical Addition Reactions in Trifluoromethyl Group Introduction

The incorporation of the vital trifluoromethyl (CF₃) group into the this compound structure is achieved via a sophisticated radical addition reaction. ccspublishing.org.cn This process is fundamental for creating the 3,3,3-trifluoropropylsulfonyl side chain. The synthesis begins with the radical addition of a sulfur-containing precursor, such as methyl thioglycolate, to trifluoropropene. ccspublishing.org.cn This type of reaction, often initiated by radical initiators, is a powerful method for forming carbon-carbon bonds and installing fluorinated moieties. acs.org The CF₃ radical is highly reactive and electrophilic compared to a standard methyl radical, allowing it to add efficiently across a double bond. acs.org This step establishes the thioether precursor that contains the complete carbon skeleton of the side chain.

Oxidative Transformation Pathways of Precursors

A critical step in the synthesis of this compound is the oxidative transformation of a thioether intermediate into the corresponding sulfone. ccspublishing.org.cn Following the radical addition that forms the trifluoropropyl thioether, an oxidation reaction is employed to convert the sulfur atom to its higher oxidation state in the sulfone group (-SO₂-). ccspublishing.org.cngoogle.com This transformation is crucial as the sulfone moiety is a key structural component of the final molecule. organic-chemistry.org The oxidation of sulfides to sulfones is a well-established and reliable process in organic synthesis, often accomplished using strong oxidizing agents. jchemrev.com Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The choice of oxidant allows for the selective and high-yield conversion of the thioether to the sulfone without affecting other functional groups in the precursor molecule. google.com

Condensation and Reduction Strategies for Core Scaffolds

The final steps in assembling the this compound molecule involve the formation of its central cyclohexyl ring scaffold. This is achieved through a condensation reaction followed by a reduction. The synthesis utilizes a precursor containing the α-cyano sulfone moiety, which has an electron-poor methylene (B1212753) group. This activated methylene group undergoes a condensation reaction with 4-methoxyiminocyclohexanone. researchgate.net This key reaction connects the trifluoropropylsulfonylacetonitrile side chain to the pre-formed cyclohexanone (B45756) oxime ring. Subsequently, the resulting intermediate undergoes a reduction step, for which an in-situ prepared triacetoxyborohydride (B8407120) is used, to furnish the final this compound structure. researchgate.net

Design and Synthesis of this compound Analogs

The exploration of this compound analogs is a logical extension of the initial discovery, aimed at refining and understanding the structure-activity relationship (SAR). This research focuses on systematically modifying key parts of the molecule, such as the oxime moiety and the sulfone linker, to potentially enhance its desired properties.

Investigation of Oxime Moiety Modifications

The oxime ether group is a critical pharmacophore in a variety of biologically active compounds, including several modern insecticides like this compound. acs.orgacs.org Its unique electronic properties, combining an electron-donating ether oxygen with a C=N double bond, contribute significantly to its binding affinity with biological targets. acs.orgmdpi.comnih.gov Consequently, a primary strategy in designing this compound analogs involves the modification of this moiety.

Researchers investigate these modifications to probe their effect on the compound's efficacy and spectrum of activity. While specific published examples of this compound analogs with modified oximes are not detailed, the general principles of agrochemical design provide a clear direction for this research.

Table 1: Potential Modifications of the Oxime Ether Moiety

| Original Group (in this compound) | Potential Modification | Rationale for Investigation |

| O-Methyl (-OCH₃) | O-Ethyl (-OCH₂CH₃) | To assess the impact of a slightly larger alkyl group on binding and metabolic stability. |

| O-Methyl (-OCH₃) | O-Propargyl (-OCH₂C≡CH) | To introduce a reactive handle for further functionalization or to explore interactions with the target site. |

| O-Methyl (-OCH₃) | O-Benzyl (-OCH₂Ph) | To study the effect of a bulky, aromatic group on molecular conformation and activity. |

| O-Methyl (-OCH₃) | O-Allyl (-OCH₂CH=CH₂) | To evaluate how an unsaturated alkyl chain influences biological properties. |

These systematic changes allow chemists to build a comprehensive SAR profile, potentially leading to the discovery of analogs with improved characteristics. acs.orgnih.gov

Exploration of Sulfone Linker Variations

The sulfone group in this compound acts as a stable and versatile linker connecting the core scaffold to the trifluoromethyl group. rsc.org Sulfones are recognized as important structural motifs in many commercial pesticides and pharmaceuticals. organic-chemistry.orgrsc.org The exploration of variations in this linker is another key avenue in the design and synthesis of new analogs.

Table 2: Potential Variations of the Sulfone Linker

| Original Linker (in this compound) | Potential Variation | Rationale for Investigation |

| -(CH₂)₂- | -(CH₂)- | To shorten the linker and assess the impact of proximity between the sulfone and CF₃ group. |

| -(CH₂)₂- | -(CH₂)₃- | To increase the linker length and flexibility, potentially allowing for better conformational adaptation to the target site. |

| Sulfone (-SO₂-) | Sulfoxide (-SO-) | To reduce the polarity and hydrogen bond accepting capacity of the sulfur-oxygen group. |

| Sulfone (-SO₂-) | Thioether (-S-) | To further decrease polarity and evaluate the necessity of the oxidized sulfur for activity. |

These strategic modifications of the sulfone linker are instrumental in the rational design of new potential agrochemicals, allowing for the fine-tuning of biological activity and physical properties. mdpi.comnih.gov

Advanced Synthetic Methodologies and Scalability Research

The industrial-scale synthesis of this compound hinges on the development of cost-effective and efficient chemical processes. A key challenge in its synthesis is the economical incorporation of the trifluoromethyl (CF3) group. chemicalbook.comfyicenter.com Research has focused on creating a convergent and scalable synthetic route, with significant advancements made in the construction of the core molecular framework. fyicenter.comccspublishing.org.cn

A pivotal strategy for a scalable synthesis involves the radical addition of a thioglycolate to 3,3,3-trifluoropropene. chemicalbook.comfyicenter.com This reaction serves as an efficient method for introducing the required trifluoromethyl group at an early stage. ccspublishing.org.cn Subsequent oxidation and condensation steps complete the synthesis. chemicalbook.com

A likely technical synthesis pathway is detailed below:

Radical Addition: The synthesis initiates with a radical addition of methyl thioglycolate to 3,3,3-trifluoropropene. This step is crucial for incorporating the trifluoromethyl moiety and proceeds with high yield and selectivity. chemicalbook.comccspublishing.org.cn

Oxidation: The resulting sulfide (B99878) is then oxidized. A tungstate-catalyzed oxidation converts the sulfide into the corresponding sulfone. chemicalbook.comfyicenter.com

Amidation and Dehydration: The sulfone is subsequently converted to a primary amide, which is then dehydrated to form a key intermediate. chemicalbook.com

Condensation and Reduction: The final step involves a one-pot condensation and reduction of the sulfonyl intermediate with an oxime, utilizing in-situ prepared triacetoxyborohydrides to yield this compound. chemicalbook.com

This convergent approach allows for the efficient assembly of the final molecule from key intermediates, a strategy that is often more suitable for large-scale production than a linear synthesis. fyicenter.com

Table 1: Key Reactions in the Scalable Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product | Significance |

|---|---|---|---|---|---|

| 1 | Radical Addition | 3,3,3-trifluoropropene, methyl thioglycolate | Radical initiator | Sulfide intermediate | Efficient and selective incorporation of the CF3 group. chemicalbook.comfyicenter.comccspublishing.org.cn |

| 2 | Oxidation | Sulfide intermediate | Tungstate catalyst | Sulfone intermediate | High-efficiency conversion to the sulfone. chemicalbook.comfyicenter.com |

| 3 | Condensation/Reduction | Sulfonyl intermediate, Oxime intermediate | Triacetoxyborohydrides (in-situ) | This compound | Convergent final step to assemble the target molecule. chemicalbook.com |

Biological Efficacy and Pest Spectrum of Fluhexafon

Efficacy Studies Against Sucking Insect Pestsbiosynth.comresearchgate.net

Research indicates that Fluhexafon is effective against various sucking insect pests, which are a significant threat to crop production worldwide. ccspublishing.org.cnhexapoda.in

Academic Research on Aphid Controlbiosynth.comresearchgate.net

This compound was developed by Sumitomo Chemical for the control of aphids. ccspublishing.org.cn Aphids are major agricultural pests that cause damage by feeding on plant phloem and transmitting plant viruses. researchgate.net The development of new insecticides is crucial due to the emergence of resistance to existing products. nih.govnih.gov While specific academic studies detailing the efficacy of this compound against particular aphid species are not widely available in the public domain, its development was expressly aimed at controlling this pest group. researchgate.netccspublishing.org.cn

Studies on Hopper Managementbiosynth.comresearchgate.net

Alongside aphids, hoppers are another key target for this compound. researchgate.netccspublishing.org.cn Hoppers, including planthoppers and leafhoppers, are significant pests in various crops, notably rice. ccspublishing.org.cngoogleapis.com The development of insecticides like this compound is part of a broader effort to manage hopper populations and the diseases they can transmit. acs.orggoogleapis.com

Research on Broader Arthropod Controlbiosynth.comresearchgate.net

This compound's utility extends beyond sucking pests to include other arthropods of concern in public health and animal health. researchgate.net

Investigations into Blattodea Controlbiosynth.comresearchgate.net

This compound has been reported to be suitable for the control of cockroaches (Blattodea). researchgate.netccspublishing.org.cn Cockroaches are significant public health pests, and resistance to commonly used insecticides is a growing concern, necessitating the development of new active ingredients. eurekalert.orgnih.govmicroservices.es

Efficacy against Dipteran Speciesbiosynth.comresearchgate.net

Reports indicate that this compound is also effective against Dipteran species, including house flies and mosquitoes. researchgate.netccspublishing.org.cn These insects are major vectors of disease, and their control is a critical aspect of public health. researchgate.netnih.govresearchgate.netaaem.pl

Comparative Bioactivity Analyses with Established Insecticides

Detailed comparative bioactivity studies for this compound against a wide range of established insecticides are not extensively published in publicly accessible scientific literature. The mode of action for this compound has not yet been fully reported, and it is currently classified by the Insecticide Resistance Action Committee (IRAC) as having an unknown or uncertain mode of action. ccspublishing.org.cnresearchgate.netscribd.com This classification suggests that it may have a novel mechanism of action different from many existing insecticide classes.

New insecticides are often developed to address resistance issues with older chemistries. acs.orgirac-online.org For instance, the development of resistance to neonicotinoids in some pest populations has spurred research into new insecticides for sap-feeding pests. acs.org this compound is considered one of these next-generation insect control agents. acs.org

Table 1: Summary of this compound's Target Pest Spectrum

| Pest Category | Specific Pests Mentioned in Research |

|---|---|

| Sucking Insect Pests | Aphids, Hoppers researchgate.netccspublishing.org.cn |

| Broader Arthropod Pests | Cockroaches (Blattodea), House flies (Diptera), Mosquitoes (Diptera) researchgate.netccspublishing.org.cn |

| Other Pests | Mites (Acaricide) biosynth.com |

Mechanism of Action Moa Elucidation for Fluhexafon

Current Status of MoA Research on Fluhexafon

As of recent reviews, the precise mode of action of this compound is currently unknown. acs.orgccspublishing.org.cnacs.org It has been identified as an innovative acaricide and insecticide, effective against sap-feeding insects like aphids and hoppers, as well as other pests such as cockroaches, house flies, and mosquitoes. ccspublishing.org.cnresearchgate.net Despite its reported efficacy and its development by Sumitomo Chemical, the specific biological processes it disrupts and its molecular target(s) have not yet been fully reported in peer-reviewed literature. ccspublishing.org.cnrhhz.net this compound is noted as a cyclohexanone (B45756) oxime derivative. researchgate.net The Insecticide Resistance Action Committee (IRAC) classification scheme, which categorizes insecticides based on their MoA, currently lists this compound's MoA as unknown or uncertain. irac-online.org

Methodological Frameworks for MoA Determination

Determining the MoA of a novel pesticide like this compound typically involves a combination of experimental approaches aimed at identifying the target site and understanding the downstream biological effects. These methodologies often span biochemical, electrophysiological, and molecular/genomic investigations. researchgate.net

Biochemical Target Identification Studies

Biochemical studies are fundamental in identifying the specific protein or enzyme that a pesticide interacts with. This can involve in vitro binding assays to assess the affinity of this compound for potential target molecules suspected to be involved in pest physiology, particularly neurological or metabolic processes. Enzyme inhibition assays are also employed if the suspected target is an enzyme. Techniques such as radioligand binding studies or surface plasmon resonance can provide quantitative data on the interaction between this compound and a purified target. While specific biochemical studies on this compound's target have not been detailed in the provided search results, such studies are standard practice in MoA elucidation for novel pesticides.

Electrophysiological Approaches in Insect Models

Electrophysiology plays a vital role in understanding how a compound affects the electrical activity of excitable cells, such as neurons or muscle cells, in target organisms. nih.gov Techniques like patch-clamp recording can measure the impact of this compound on ion channels or receptors that are crucial for neurotransmission or muscle function in insects and mites. Changes in membrane potential, current flow, or receptor activity upon exposure to this compound can provide strong evidence for its target site. Given that this compound is an acaricide and insecticide, electrophysiological studies on relevant pest species would be essential to determine if its action involves disruption of nerve or muscle signaling.

Molecular and Genomic Investigations in Target Organisms

Molecular and genomic approaches provide insights into the broader biological pathways affected by this compound and can help identify potential targets or resistance mechanisms. Transcriptomics (studying gene expression) can reveal which genes are upregulated or downregulated in response to this compound exposure, pointing towards affected biological processes. mdpi.com Proteomics (studying protein expression) can complement these findings by identifying changes at the protein level. mdpi.com Genomic studies, including sequencing and analysis of pest genomes, can help identify potential target genes and mutations that might confer resistance. biorxiv.org While specific molecular or genomic studies on this compound are not detailed in the search results, these 'omics' technologies are increasingly integrated into MoA determination to provide a comprehensive understanding of a pesticide's effects. acs.orgmdpi.com

Proposed Hypotheses Regarding this compound's MoA

Due to the current status of MoA research, there are no specific, confirmed hypotheses regarding this compound's precise mechanism of action detailed in the provided search results. Some sources indicate that its mode of action involves disrupting critical biological processes in mites, specifically targeting nerve receptor pathways to inhibit their survival and reproduction. biosynth.com However, the specific nerve receptor or pathway is not identified. The presence of an oxime group in this compound and other insecticides like fluxametamide (B3030603) and lepimectin (B14126232) has been noted, and this group is suggested to have good binding affinity with important proteins of functional targets in biological systems. acs.org This structural feature might be relevant to its MoA, but it does not pinpoint a specific target. Some sulfone-containing compounds, including this compound, have been developed as pesticides, and sulfones are known to have broad-spectrum biological activities, but this does not clarify this compound's specific MoA. researchgate.netresearchgate.net

Collaborative Research Efforts in MoA Resolution

Resolving the mode of action for challenging cases like this compound can be significantly enhanced by collaboration between agrochemical companies and academic research groups. acs.orgacs.org Academic institutions often possess specialized expertise and advanced tools that can complement industry capabilities in MoA determination. Such collaborations have proven effective in elucidating the MoA of other pesticides, such as pymetrozine. acs.orgacs.org While direct evidence of specific collaborative efforts focused solely on this compound's MoA is not present in the search results, the general importance of such collaborations for resolving problematic MoAs is highlighted. acs.orgacs.org

Insecticide Resistance Management Strategies Involving Fluhexafon

Assessment of Resistance Risk Associated with Fluhexafon

A formal, publicly available resistance risk assessment for this compound could not be located in the searched academic or regulatory databases. The risk of resistance development to an insecticide is influenced by factors inherent to the compound and its usage patterns. eppo.int Key factors include the insecticide's mode of action, the genetics of the target pest, and the intensity of use. eppo.int

For new active ingredients, resistance risk is typically evaluated through baseline sensitivity studies and laboratory selection experiments. For instance, a study on a different next-generation insecticide, fluxametamide (B3030603), assessed resistance risk by continuously exposing a pest population for ten generations and calculating the realized heritability (h²) of resistance. nih.gov Similar studies specifically for this compound are not yet present in the public domain. Without a known mode of action and baseline sensitivity data for target pests, a quantitative assessment of the resistance risk for this compound cannot be conducted.

Analysis of Cross-Resistance Patterns with Diverse Insecticide Classes

There is currently no published research analyzing the cross-resistance patterns between this compound and other insecticide classes. Cross-resistance occurs when a single resistance mechanism, such as an altered target site or enhanced metabolism, confers resistance to different insecticides, often those with the same or similar modes of action. mdpi.com

For example, research on the insecticide metaflumizone found that a resistant strain of Plutella xylostella showed moderate cross-resistance to indoxacarb, which shares a similar mode of action, but no significant cross-resistance to insecticides from different classes like spinosad or abamectin. mdpi.com Since the mode of action for this compound is unclassified, it is not possible to predict potential cross-resistance with other established insecticide groups. acs.org Determining these patterns requires specific laboratory studies exposing various resistant and susceptible insect strains to this compound, which have not yet been published.

Academic Research on Mitigating Resistance Development

No academic research dedicated to mitigating the development of resistance specifically to this compound was identified. General strategies for mitigating insecticide resistance focus on minimizing selection pressure. wikifarmer.comepa.gov These strategies are guided by the insecticide's mode of action and include:

Rotation of Insecticides: Alternating applications of insecticides with different IRAC MoA groups to prevent successive generations of a pest from being exposed to the same selection pressure. wikifarmer.comcroplife.org.au

Use of Refuges: Maintaining populations of susceptible insects by leaving portions of a crop untreated, allowing for mating between susceptible and potentially resistant individuals to dilute resistance genes. wikifarmer.comepa.gov

Mosaic Applications: Applying different insecticides to different areas within a field. wikifarmer.com

Once the mode of action for this compound is identified and classified by IRAC, specific recommendations for its rotation with other insecticides can be developed. Research would then be needed to validate the effectiveness of these rotation programs in delaying resistance.

Integration of this compound into Integrated Pest Management (IPM) Systems

Specific guidance on the integration of this compound into Integrated Pest Management (IPM) systems is not available. IPM is an ecosystem-based strategy that combines various pest control methods to minimize risks to human health and the environment. growersnetwork.org Chemical control is a component of IPM, but pesticides are used judiciously and in a manner that is compatible with other tactics like biological and cultural controls. growersnetwork.orgresearchgate.net

The compatibility of a pesticide within an IPM program depends on factors such as its efficacy, its effects on non-target organisms (including beneficial insects), and its potential for resistance development. researchgate.netgreencastonline.com For example, an insecticide that is highly compatible with beneficial insects can be a valuable tool in an IPM program. greencastonline.com As research on this compound's spectrum of activity and its impact on beneficial species becomes available, its fit within various IPM programs can be properly evaluated. The successful integration of this compound will depend on using it within a rotational strategy and only when pest monitoring indicates a need, in keeping with IPM principles. ucanr.edu

Advanced Research Perspectives and Future Trajectories for Fluhexafon

Development of Novel Fluhexafon Derivatives and Analogs

The exploration of new chemical entities derived from a parent compound is a cornerstone of modern agrochemical research. The goal is to enhance efficacy, broaden the activity spectrum, or improve environmental and toxicological profiles. For this compound, an oxime-containing insecticide, this process involves the strategic modification of its molecular structure. acs.orgnih.gov

Research in this area is centered on structure-activity relationship (SAR) studies. wikipedia.org SAR analysis allows chemists to determine which parts of the this compound molecule are essential for its insecticidal effect, enabling targeted alterations. wikipedia.orgnih.gov Modifications could involve altering the cyclohexyl ring, the trifluoropropylsulfonyl group, or the methoxyiminocyclohexyl moiety. nih.gov For example, research into analogs of other complex molecules like auranofin has shown that modifying ligand structures can dramatically increase activity, even against previously resistant organisms. nih.gov This principle of targeted synthesis, guided by SAR, is directly applicable to generating novel this compound derivatives. nih.govgoogleapis.com The synthesis of such new analogs aims to create compounds with potentially superior performance characteristics compared to the parent molecule. nih.govgoogle.com

Table 1: Potential Areas for Structural Modification of this compound and Desired Outcomes

| Molecular Moiety to Modify | Potential Chemical Change | Desired Research Outcome |

| Cyclohexyl Ring | Introduction of different substituents or altering ring size. | Enhanced binding to the target site; altered spectrum of activity. |

| Trifluoropropylsulfonyl Group | Replacement with other electron-withdrawing groups. | Modification of metabolic stability and systemic properties. |

| Methoxyimino Group | Substitution with alternative oxime ether groups. | Improved insecticidal potency and photostability. |

This table is a conceptual representation of synthetic chemistry strategies based on established principles of structure-activity relationship (SAR) studies. wikipedia.orgnih.gov

Investigation of Synergistic Combinations with Other Active Ingredients

In modern integrated pest management (IPM), combining active ingredients is a key strategy to enhance efficacy, manage resistance, and broaden the spectrum of control. nih.govgoogle.com The investigation of this compound in combination with other fungicides or insecticides is a critical research avenue. google.comgoogleapis.com Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. apsnet.org

Numerous patents suggest combining this compound with a wide array of other pesticides, including fungicides and other insecticides, with the stated goal of achieving synergistic effects and expanding the activity spectrum. googleapis.comepo.orgepo.org For instance, studies on other insecticides have shown that binary mixtures, such as fipronil/chlorfenapyr or ivermectin/acetamiprid, can produce significant synergistic effects against target pests like the house fly. medicine.dp.ua Similarly, research on the insecticide sulfoxaflor (B1682526) combined with the fungicide fluxapyroxad (B1673505) demonstrated a weak but significant synergistic interaction in certain bee species under laboratory conditions. pollinis.org

Field studies on groundnut crops have shown that tank-mixing various insecticides and fungicides can be compatible and does not reduce the efficacy against target pests and diseases. cabidigitallibrary.org These findings support the principle that well-chosen combinations can provide simultaneous control of different agricultural problems. nih.govcabidigitallibrary.org The future of this compound research will likely involve rigorous testing to identify the most effective and synergistic partners, moving from patent claims to quantified performance data. apsnet.org

Table 2: Examples of Insecticide Classes for Synergistic Research with this compound

| Insecticide Class | Example Active Ingredient | Rationale for Combination |

| Neonicotinoids | Acetamiprid | Different modes of action may delay resistance and enhance control. |

| Phenylpyrazoles | Fipronil | Potential for synergistic neurotoxic effects. |

| Avermectins | Ivermectin | Combining a nerve agent with a compound affecting muscle function. |

| Pyrroles | Chlorfenapyr | Combining different mechanisms of action to overcome metabolic resistance. |

This table is based on findings from combination studies of various insecticides, illustrating the types of interactions that could be explored for this compound. medicine.dp.ua

Exploration of Innovative Application Methodologies for Enhanced Performance

The effectiveness of an active ingredient like this compound is not solely dependent on its intrinsic chemical properties but also on its delivery to the target site. Research into innovative application methodologies aims to maximize performance, improve plant uptake, and ensure controlled release. nih.govmdpi.com

Advanced drug delivery systems (DDS) from the pharmaceutical field offer a blueprint for future pesticide formulations. ijsrtjournal.com Methodologies such as encapsulation in polymeric nanoparticles, liposomes, or microcapsules can protect the active ingredient from premature degradation and allow for a more targeted and sustained release. nih.govmdpi.com For example, nanotechnology-based platforms can enhance bioavailability and provide controlled release, which could optimize the therapeutic outcome of a compound. nih.gov

Specific examples of advanced delivery systems include:

Polymeric Nanoparticles: These systems can encapsulate active ingredients, potentially inducing useful plant responses and facilitating better distribution. nih.gov

Core-Shell Microparticles: Advanced fabrication techniques like electro-fluid dynamic atomization (EFDA) can create particles with a core containing the active ingredient and a protective outer shell, allowing for precise control over the release profile. mdpi.com

Cyclodextrin-Based Systems: Cyclodextrins can form inclusion complexes with hydrophobic molecules, potentially improving their solubility and bioavailability in an aqueous environment. mdpi.com

Regulatory Science and Academic Contributions to Compound Development

The journey of a compound like this compound from discovery to market is underpinned by a complex interplay between industry research, academic validation, and regulatory oversight. Regulatory science is the dedicated field that develops new tools, standards, and approaches to assess the safety, efficacy, and quality of regulated products. cirsci.orgyakhak.org

Global regulatory bodies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) evaluate extensive data packages to establish guidelines for the safe use of pesticides like this compound. ontosight.ai The development and approval of a new pesticide is a lengthy and costly process, often requiring nearly a decade of research and significant financial investment. cast-science.org

Academic contributions are vital throughout this process. University and public research institutions often conduct foundational research that can lead to the discovery of new modes of action or elucidate the mechanisms of resistance. acs.org Collaborations between industry and academia can be particularly fruitful, as demonstrated by instances where such partnerships have successfully determined the precise mode of action of complex molecules. acs.org Furthermore, academic research contributes to the development of new testing methodologies, alternative models to animal testing, and a deeper understanding of the environmental fate of compounds. yakhak.org The patenting of this compound in 2017 marks a key point in its development timeline, initiating the phase of extensive regulatory review and academic scrutiny that continues to shape its use in modern agriculture. jmflresearch.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Fluhexafon in experimental samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Calibrate instruments using certified reference standards and validate methods per ICH guidelines (repeatability, intermediate precision, accuracy) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, ensuring purity >95% for reliable results .

Q. How should researchers design in vitro experiments to assess this compound’s pharmacological mechanisms?

- Methodological Answer :

- Cell lines: Select cell models relevant to this compound’s hypothesized targets (e.g., cancer cells for cytotoxicity assays).

- Dosage ranges: Conduct preliminary dose-response curves (e.g., 0.1–100 µM) to determine IC50 values.

- Controls: Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects .

Q. What criteria define a robust literature review for this compound-related studies?

- Methodological Answer :

- Databases: Search PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound AND pharmacokinetics").

- Inclusion/Exclusion: Prioritize peer-reviewed studies with full methodological transparency. Exclude non-peer-reviewed or non-reproducible data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic properties across studies?

- Methodological Answer :

- Meta-analysis: Aggregate data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to identify variability sources.

- Covariate analysis: Evaluate factors like species differences (rodent vs. human models) or formulation variations (e.g., solubility enhancers) .

- In silico modeling: Use pharmacokinetic software (e.g., GastroPlus) to simulate absorption differences under varying conditions .

Q. What experimental frameworks are recommended for studying this compound’s off-target effects in multi-organ systems?

- Methodological Answer :

- Organ-on-a-chip models: Integrate liver, kidney, and cardiac microphysiological systems to assess systemic toxicity.

- Transcriptomic profiling: Perform RNA sequencing on treated tissues to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Data integration: Use bioinformatics tools (e.g., IPA, STRING) to map cross-organ interactions .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated stability studies: Expose this compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC-UV.

- Degradant identification: Isolate and characterize degradation products using LC-MS/MS .

- Statistical modeling: Apply Arrhenius equations to predict shelf-life under standard storage .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in this compound’s preclinical efficacy studies?

- Methodological Answer :

- Standard operating procedures (SOPs): Document protocols for animal handling, dosing, and endpoint measurements.

- Data sharing: Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata on experimental conditions .

Q. How can researchers mitigate bias in this compound’s clinical trial design?

- Methodological Answer :

- Randomization/blinding: Use block randomization for treatment allocation and double-blinding for subjective endpoints.

- Endpoint selection: Predefine primary endpoints (e.g., tumor size reduction) to avoid post-hoc bias .

Tables for Methodological Reference

| Analytical Technique | Application | Validation Parameters | Reference |

|---|---|---|---|

| HPLC-MS | Quantification in biological matrices | Linearity (R² >0.99), LOD/LOQ | |

| NMR | Structural elucidation | Purity (>95%), δ-value consistency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.